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Compound of Interest

Compound Name: 7-Chloro-2-methylindolizine

CAS No.: 917760-85-1

Cat. No.: B3361202

Get Quote

Executive Summary: The Indolizine Advantage
In the landscape of nitrogen-fused heterocycles, the indolizine scaffold (pyrrocoline) occupies a

unique niche. Isomeric with the ubiquitous indole, the indolizine core is characterized by a

bridgehead nitrogen atom shared between a five-membered pyrrole and a six-membered

pyridine ring. This 10

-electron aromatic system is not merely a structural curiosity; it is a privileged scaffold that
offers distinct electronic properties—specifically, a highly electron-rich pyrrole moiety fused to a
pyridine ring that is susceptible to nucleophilic attack, unlike the indole system.

For drug discovery professionals, indolizines function as versatile bioactive building blocks.

They serve as bioisosteres for indoles and purines, offering improved solubility and distinct

metabolic profiles. While no pure indolizine drug has yet achieved "blockbuster" FDA status,

clinical candidates like Fantofarone (calcium channel blocker) and extensive preclinical

success in tubulin inhibition and antimicrobial research validate its therapeutic potential.

Furthermore, their intrinsic fluorescence makes them dual-purpose tools for both therapy and

theranostics.
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Chemical Foundation: Structure & Electronic
Properties
The Indolizine vs. Indole Paradigm
The indolizine nucleus consists of a fused 6,5-ring system. Unlike indole, which is electron-rich

on the C3 position, indolizine exhibits a unique electron density distribution.

Aromaticity: It is a planar, aromatic system with 10 delocalized

-electrons.[1]

Reactivity: The C3 and C1 positions are highly nucleophilic (similar to indole C3), while the

pyridine ring (C5, C6, C7, C8) accepts electrophilic substitution less readily but can undergo

nucleophilic addition under specific conditions.

Basicity: The bridgehead nitrogen is quaternary in the resonance structures, rendering the

system non-basic compared to other amines.

Visualization: The Scaffold Map
The following diagram illustrates the numbering system and the key reactive sites for SAR

(Structure-Activity Relationship) exploration.
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Figure 1: Functional map of the indolizine scaffold highlighting key regions for medicinal

chemistry derivation.

Strategic Synthesis: Constructing the Building
Blocks
The most robust method for generating diverse indolizine building blocks is the 1,3-Dipolar

Cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes. This route is

preferred in industrial settings for its atom economy, mild conditions, and regioselectivity.

The "Click-Like" Cycloaddition Workflow
This pathway allows for the rapid assembly of the core from commercially available pyridines

and

-halo ketones/esters.

Mechanism Overview:

Quaternization: Pyridine reacts with an alkylating agent (e.g., ethyl bromoacetate) to form a

pyridinium salt.

Ylide Formation: Treatment with a mild base generates the pyridinium

-ylide (a 1,3-dipole).

Cycloaddition: The dipole reacts with a dipolarophile (e.g., ethyl propiolate or DMAD).

Aromatization: Oxidative dehydrogenation (often spontaneous or base-assisted) yields the

indolizine.
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4. Aromatization
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Figure 2: Step-wise mechanism for the synthesis of indolizine-1-carboxylates via 1,3-dipolar

cycloaddition.

Experimental Protocol: Synthesis of Ethyl
Indolizine-1-carboxylate
This protocol describes the synthesis of a primary building block, ethyl indolizine-1-carboxylate,

which can be further derivatized at the C3 position (e.g., formylation, acylation) to create

libraries.
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Materials:
Pyridine (10 mmol)

Ethyl bromoacetate (11 mmol)

Ethyl propiolate (11 mmol)

Triethylamine (TEA) or Potassium Carbonate (

)

Solvent: Acetonitrile (

) or Acetone

Oxidant (Optional): Tetrakis(pyridine)cobalt(II) dichromate (TPCD) if aromatization is

sluggish.

Methodology:
Step 1: Formation of Pyridinium Salt

Dissolve pyridine (0.79 g, 10 mmol) in dry acetone (20 mL).

Add ethyl bromoacetate (1.84 g, 11 mmol) dropwise at

.

Allow the mixture to warm to room temperature and stir for 4–6 hours. A white precipitate

(pyridinium salt) will form.

Validation: Filter the solid, wash with cold ether, and dry. Yield is typically >90%.

Checkpoint:

NMR should show downfield shift of pyridine protons due to quaternization.

Step 2: One-Pot Cycloaddition
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Suspend the pyridinium salt (5 mmol) in acetonitrile (25 mL).

Add ethyl propiolate (5.5 mmol) and TEA (10 mmol). The solution will turn dark (formation of

ylide).

Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with

water and brine.

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield: Expect 60–75% of a yellow/fluorescent solid.

Data Interpretation:

NMR: Look for the characteristic doublet of the C3-H (approx. 7.5-8.0 ppm) and the
bridgehead proton.

Fluorescence: The product should exhibit blue-green fluorescence under UV light (365 nm).

Medicinal Chemistry: Key Therapeutic Areas
Cardiovascular: The Fantofarone Case Study
Fantofarone (SR 33557) represents the most advanced clinical application of the indolizine

scaffold.

Mechanism: It is a potent calcium channel blocker (L-type) that binds to a unique site distinct

from dihydropyridines (like nifedipine).

Clinical Outcome: In Phase 2 trials, it demonstrated efficacy in treating stable angina pectoris

(100–150 mg b.i.d.) without the reflex tachycardia often seen with other vasodilators.

Significance: It proves the scaffold's oral bioavailability and metabolic stability in humans.

Oncology: Tubulin Polymerization Inhibitors
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Recent SAR studies have positioned indolizines as potent tubulin inhibitors, targeting the

colchicine-binding site.[2]

Key Modification: Introduction of a 3-(3,4,5-trimethoxybenzoyl) group at the C3 position

mimics the pharmacophore of Combretastatin A-4.

Potency: Analogues have achieved

values in the low nanomolar range (10–50 nM) against HeLa and MCF-7 cell lines.

Advantage: These derivatives often overcome multidrug resistance (MDR) mechanisms that

plague traditional taxanes.

Comparative Bioactivity Table
Compound
Class

Target
Key
Substituents
(SAR)

Status Ref

Sulfonyl

Indolizines

L-type

Channel

Sulfone at C1,

Phenyl at C2

Clinical (Phase

2)
[1]

Aroyl Indolizines
Tubulin

(Colchicine Site)

3,4,5-

trimethoxybenzo

yl at C3

Preclinical (Lead) [2]

Indolizine-

carboxylates

Mycobacterium

(InhA)

Ester/Amide at

C1/C2
Preclinical [3]

Fluorescent

Indolizines

Mitochondria/RO

S

Triphenylphosph

onium tail
Research Tool [4]

Advanced Applications: Fluorescent Probes
The electron-rich nature of indolizine facilitates Intramolecular Charge Transfer (ICT), making

them excellent fluorophores.

Mitochondrial Imaging: By attaching a lipophilic cation (e.g., triphenylphosphonium) to the

indolizine core, researchers have created probes that accumulate in mitochondria driven by
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membrane potential.

ROS Detection: Indolizines can be designed to be "turn-on" probes. For example, masking

the electron-donating group renders the molecule non-fluorescent; reaction with Reactive

Oxygen Species (ROS) restores the donor, triggering strong fluorescence.

References
Fantofarone Study Group. (1994). Safety and efficacy of monotherapy with fantofarone, a

novel calcium channel antagonist, in patients with chronic stable angina pectoris.[3] The

American Journal of Cardiology. Link

Sardaru, M. C., et al. (2020).[2] Cytotoxic substituted indolizines as new colchicine site

tubulin polymerisation inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.[4]

Link

Al-Matarneh, M. C., et al. (2024). Identification of potent indolizine derivatives against

Mycobacterial tuberculosis: In vitro anti-TB properties.[4][5] International Journal of Biological

Macromolecules. Link

Kim, T. I., et al. (2021). Fluorescent Materials for Monitoring Mitochondrial Biology.[6][7]

International Journal of Molecular Sciences. Link

Botezatu, A. V., et al. (2025). Recent developments in the synthesis of indolizines and their

derivatives as compounds of interest in medicinal chemistry: a review. European Journal of

Medicinal Chemistry. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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